N-メチルトリフルオロアセトアミド

説明

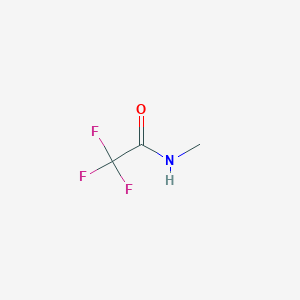

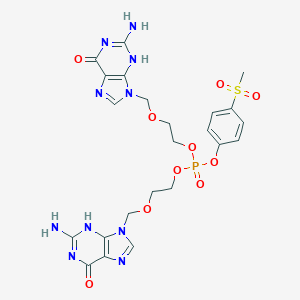

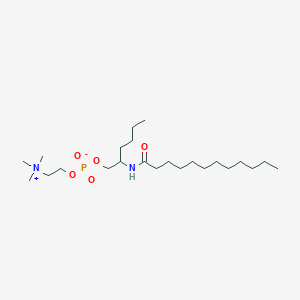

N-Methyl-2,2,2-trifluoroacetamide (NMTFAA) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, odorless, and non-volatile liquid with a molecular weight of 147.05 g/mol. NMTFAA has a melting point of -48°C and a boiling point of 65°C, making it a highly stable compound. NMTFAA is a versatile molecule that can be used in a variety of experiments and applications, including organic synthesis, chromatography, and spectroscopy.

科学的研究の応用

ペプチドモデルシステム

N-メチルトリフルオロアセトアミド(FNMA)は、近端X線吸収微細構造(NEXAFS)実験研究におけるペプチドモデルシステムとして使用される . スペクトル内の特徴は、静的交換(STEX)計算によって割り当てられている .

XPSとNEXAFS研究

FNMAは、実験的および理論的X線光電子分光法(XPS)とNEXAFS研究に使用される . これらの研究は、1s電子イオン化ポテンシャルを取得することを目的としており、Hartree-Fock(ΔHF)と多配置自己無撞着場(ΔMCSCF)計算によって予測された値と比較されます .

部位特異的断片化研究

FNMAを使用して、C 1s、N 1s、およびO 1sエッジでの部位および状態特異的励起時の共鳴オージェ(RA)崩壊を調べた . これは、FNMAの電子構造を理解するのに役立ちます .

観客オージェ状態研究

FNMAを使用して、参加者と観客オージェ状態の選択的結合開裂の可能性を調べた . この技術は、実験スペクトルで十分に分解されている(31a)−1(32a′′)−1(34a′′)1の主要な電子配置を持つ観客オージェ状態に適用されます .

分子過剰エネルギーの影響

RA崩壊時にFNMA分子が獲得する分子過剰エネルギーの影響を研究しました。 これは、断片化パターンを決定する支配的な要因です .

GC分析における誘導体化

Safety and Hazards

N-Methyl-2,2,2-trifluoroacetamide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

作用機序

N-Methyltrifluoroacetamide, also known as 2,2,2-Trifluoro-N-methylacetamide or N-Methyl-2,2,2-trifluoroacetamide, is an organic compound with the molecular formula C3H4F3NO . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

N-Methyltrifluoroacetamide may be involved in several biochemical pathways. For instance, it has been used as a derivatizing agent in the analysis of proteinogenic amino acids . .

Result of Action

As a derivatizing agent, it may facilitate the detection and analysis of certain biomolecules . .

Action Environment

The action, efficacy, and stability of N-Methyltrifluoroacetamide can be influenced by various environmental factors. For instance, it is known to be relatively stable under dry conditions . .

特性

IUPAC Name |

2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNHBUQSOSYAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061153 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-06-5 | |

| Record name | N-Methyltrifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)

![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)